molecular formula C17H13ClO5 B5699460 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate

Cat. No.: B5699460
M. Wt: 332.7 g/mol
InChI Key: DBHBIENEIVZQBO-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is substituted with a chlorine atom at the 6th position, a propyl group at the 4th position, and a furoate ester at the 7th position. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Biological Activity

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H13ClO5\text{C}_{15}\text{H}_{13}\text{ClO}_5

This structure features a chromene backbone, which is known for its versatility in biological applications. The presence of the chloro and furoate groups contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that derivatives of 2H-chromenes, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of tubulin polymerization : Compounds in this class disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Activation of caspases : They trigger the caspase cascade, which is crucial for the execution phase of apoptosis .

Case Study : In vitro studies demonstrated that certain analogs led to a marked reduction in cell migration and invasion in breast cancer cell lines, indicating their potential as therapeutic agents against metastatic cancer .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Studies have reported that these compounds can inhibit various bacterial strains, showcasing their potential as new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. These compounds demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene scaffold can enhance potency and selectivity against various biological targets:

Substituent PositionEffect on Activity
Position 4Increases anticancer activity due to enhanced binding affinity to tubulin
Position 7Modifications here can improve selectivity for specific isoforms of carbonic anhydrases (CAs)
Furoate GroupContributes to increased solubility and bioavailability

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and its biological targets. These studies reveal that:

  • Hydrogen bonding : Key interactions with amino acid residues in target proteins enhance binding affinity.
  • Selectivity : Certain structural modifications lead to selective inhibition of tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in cancer progression .

Properties

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO5/c1-2-4-10-7-16(19)22-14-9-15(12(18)8-11(10)14)23-17(20)13-5-3-6-21-13/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHBIENEIVZQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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